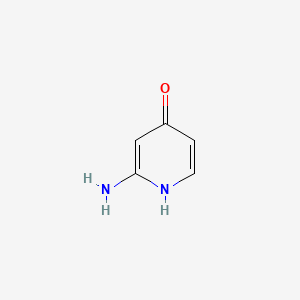

2-Amino-4-hydroxypyridine

Description

The exact mass of the compound this compound is 110.048012819 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNIMNQVKVPZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356256 | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33623-18-6, 33631-05-9 | |

| Record name | 2-Amino-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33623-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-hydroxypyridine (CAS: 33631-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Amino-4-hydroxypyridine, registered under CAS number 33631-05-9, is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical sciences. Structurally, it is a pyridine ring substituted with both an amino group at the 2-position and a hydroxyl group at the 4-position. This bifunctional nature makes it a highly versatile and reactive building block for chemical synthesis.[1] It serves as a crucial intermediate or scaffold in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2][3] In medicinal chemistry, its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1][2]

A critical feature of this molecule is its existence in tautomeric forms, predominantly as 2-amino-1H-pyridin-4-one.[2][3] This equilibrium has profound implications for its reactivity and interactions with biological targets, making a thorough understanding of its properties essential for its effective application in research and development.

Physicochemical and Structural Properties

The utility of this compound in synthesis design is dictated by its fundamental physical and chemical properties. These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 33631-05-9 | [3] |

| Molecular Formula | C₅H₆N₂O | [1][4][5] |

| Molecular Weight | 110.11 g/mol | [3][4][6] |

| Appearance | Light yellow to off-white or brown solid/powder | [1][4][5] |

| Melting Point | 85 °C | [4][7] |

| Boiling Point | 253.9 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4][7][8] |

| pKa | 5.30 ± 0.18 (Predicted) | [4][7] |

| InChIKey | HQNIMNQVKVPZES-UHFFFAOYSA-N | [3] |

The Critical Role of Tautomerism

Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. For this compound, the equilibrium strongly favors the 2-amino-1H-pyridin-4-one tautomer.[2][3] This preference is influenced by factors such as solvent polarity; polar solvents tend to favor the more polar pyridone form.[2][9] The pyridone form benefits from aromaticity and the presence of a strong carbon-oxygen double bond, which contributes to its stability.[3][10] This phenomenon is crucial as the two forms present different reactive sites and hydrogen bonding capabilities, directly impacting synthetic strategies and molecular interactions in biological systems.

Caption: Tautomeric equilibrium favoring the pyridone form.

Synthesis and Purification

The synthesis of the this compound scaffold can be achieved through various ring-forming reactions from acyclic precursors. Multicomponent reactions (MCRs) involving reagents like malononitrile are particularly efficient for constructing substituted pyridine rings.[2][11][12]

Representative Laboratory Synthesis Protocol

A common and effective approach involves the cyclization of a β-ketoester derivative or equivalent with an appropriate nitrogen source. One established method starts from readily available precursors like malononitrile.

Workflow: Synthesis via Malononitrile Condensation

Caption: General workflow for pyridine synthesis from malononitrile.

Step-by-Step Protocol (Conceptual Example): This protocol is a conceptual illustration based on common pyridine synthesis strategies. Researchers should consult specific literature for optimized conditions.[13]

-

Step 1: Knoevenagel Condensation. React acetone with malononitrile in the presence of a base catalyst to form isopropylidenemalononitrile.[13]

-

Step 2: Condensation. The resulting intermediate is condensed with triethyl orthoformate in acetic anhydride.[13]

-

Step 3: Cyclization. The mixture from Step 2 is treated with anhydrous ammonia in a suitable solvent like ethanol to facilitate ring closure, yielding a substituted 2-aminopyridine derivative.[13]

-

Step 4: Hydrolysis & Purification. Subsequent hydrolysis and purification steps are required to yield the final this compound. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. Given the predominance of the pyridone tautomer, spectral data will primarily reflect this form.

| Technique | Expected Observations for 2-Amino-1H-pyridin-4-one |

| ¹H NMR | Signals corresponding to the vinyl protons on the pyridine ring, typically in the δ 5.5-7.5 ppm range. Broad signals for the N-H protons of the amino group and the ring amide, which are exchangeable with D₂O. The coupling constants (J-values) between adjacent protons are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for five distinct carbon atoms. The carbonyl carbon (C4) will appear significantly downfield (e.g., >160 ppm). The other four sp² hybridized carbons will appear in the aromatic/olefinic region (approx. 90-160 ppm). |

| FT-IR (cm⁻¹) | Strong, characteristic C=O stretching vibration for the pyridone carbonyl group (approx. 1640-1680 cm⁻¹). N-H stretching vibrations for the amino group and ring NH (approx. 3100-3400 cm⁻¹). C=C and C-N stretching bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight (110.11 g/mol ) should be observable, along with characteristic fragmentation patterns. |

Key Chemical Reactivity

The dual functionality of this compound provides multiple handles for synthetic modification, making it a valuable scaffold.

-

N-Acylation/Alkylation: The exocyclic amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.

-

O-Alkylation: The oxygen atom of the pyridone tautomer can be alkylated, although this often requires specific conditions to compete with N-alkylation of the ring nitrogen.

-

Ring Nitrogen Reactivity: The endocyclic nitrogen can also participate in reactions, such as N-oxidation.[2]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and hydroxyl/oxo groups activates the pyridine ring towards electrophilic substitution at the C3 and C5 positions. Halogenation and nitration are common examples.[3]

-

Azo Coupling: The amino group can be converted to a diazonium salt, which can then act as an electrophile in azo coupling reactions to form colored azo derivatives.[2]

Caption: Key reactive sites on the this compound scaffold.

Applications in Research and Drug Development

The 2-amino-4-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

-

Pharmaceutical Intermediate: It is a fundamental starting material for a variety of APIs.[3][14] Its structure is a key component in drugs targeting cardiovascular and neurological disorders.[1][14]

-

Kinase Inhibitors: Derivatives have shown significant promise as kinase inhibitors, which are a major class of cancer therapeutics. For example, substituted 2-aminopyridine derivatives have been designed as inhibitors of Anaplastic Lymphoma Kinase (ALK).[2]

-

Enzyme Inhibition: The scaffold has been used to design potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).[2][3]

-

Chelating Agent: The molecule can act as an effective chelating agent, binding to metal ions through the amino nitrogen and the deprotonated hydroxyl oxygen. This property is useful in analytical chemistry and catalysis.[1][2]

-

Materials Science: The compound has been explored for incorporation into polymer matrices to enhance thermal stability and mechanical properties.[3][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

-

Hazard Identification: The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6][15][16][17] It may also cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:

-

Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[15]

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][18] Avoid breathing dust.[15] Wash hands and any exposed skin thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] It should be stored locked up and protected from moisture.[15]

-

First Aid:

-

Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[15]

-

Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[15][18]

-

Conclusion

This compound is a foundational building block whose value is derived from its versatile reactivity and the biological significance of its core scaffold. Its tautomeric nature is a defining characteristic that must be considered in all synthetic and biological applications. With a growing presence in pharmaceuticals, materials science, and agrochemicals, future research will likely continue to uncover novel synthetic routes and expanded applications for this important heterocyclic compound.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Aminopyridin-4-ol | C5H6N2O | CID 820936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridin-4-ol | 33631-05-9 [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. wuxibiology.com [wuxibiology.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 14. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 33631-05-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 18. fishersci.ca [fishersci.ca]

The Emergence of a Versatile Scaffold: A Technical History of 2-Amino-4-hydroxypyridine

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and history of 2-amino-4-hydroxypyridine, a pivotal heterocyclic compound. From its foundational synthesis to its contemporary applications as a versatile building block in medicinal chemistry and materials science, we will explore the evolution of its synthetic methodologies, its inherent chemical properties, and its significant role in scientific advancement.

Introduction: The Significance of the Pyridine Core

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of biologically active compounds, including vitamins and alkaloids. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity and makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The introduction of substituents, such as amino and hydroxyl groups, further modulates the electronic properties and reactivity of the pyridine core, opening avenues for diverse chemical transformations and applications. This compound, with its strategically placed functional groups, has emerged as a particularly valuable intermediate in organic synthesis.[1]

The Foundational Era: Early Pyridine Synthesis and the Quest for Functionalized Derivatives

While the precise first synthesis of this compound is not readily apparent in early chemical literature, its discovery is intrinsically linked to the broader history of pyridine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the synthesis of the pyridine ring itself. Foundational methods, such as the Hantzsch pyridine synthesis, provided the initial tools for constructing this heterocyclic system from acyclic precursors.

However, the direct and efficient synthesis of specifically substituted pyridines, like this compound, remained a significant challenge. Early approaches to functionalized pyridines often involved multi-step, low-yielding processes. The development of methods to introduce amino and hydroxyl groups onto a pre-formed pyridine ring or to construct the ring with these functionalities already in place was a gradual process, evolving with the broader understanding of organic reaction mechanisms.

Unraveling the Dual Nature: The Discovery of Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in equilibrium with their corresponding pyridone forms.[2][3] In the case of this compound, it predominantly exists as its pyridone tautomer, 2-amino-1H-pyridin-4-one .[1] This equilibrium is influenced by factors such as the solvent environment.[2] The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][3] The recognition and understanding of this tautomerism were crucial for accurately predicting the compound's reactivity and its interactions in biological systems.

Caption: Tautomeric equilibrium of this compound.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The journey to develop efficient and scalable synthetic routes to this compound reflects the broader advancements in organic synthesis.

Early Approaches: Building from Acyclic Precursors

One of the well-documented classical approaches to constructing the this compound ring system involves starting from readily available and cost-effective acyclic precursors. A notable example is the use of β-ketoesters, such as ethyl acetoacetate.[1] This method typically involves a sequential three-step reaction: dimerization, ammoniation to introduce the 2-amino group, and subsequent cyclization to form the pyridone ring. While foundational, these early methods often suffered from moderate yields and limited substrate scope.

Modern Synthetic Methodologies

The quest for more efficient, high-yielding, and environmentally benign synthetic methods has led to the development of a diverse array of modern approaches.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of complex molecules, including derivatives of this compound.[1] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Ring expansion techniques, involving the transformation of a five-membered heterocyclic ring into the six-membered pyridine system, represent another innovative approach to pyridine derivatives.[1] For instance, methods involving the ring expansion of furan derivatives have been explored for the synthesis of substituted pyridines. A patented method for a related compound, 2-amino-4-methylpyridine, starts from ethyl 2-(4-methylfuran) formate and proceeds through ring expansion, hydroxyl chlorination, and dechlorination steps.[4]

The application of both transition metal catalysis and organocatalysis has revolutionized the synthesis of pyridine scaffolds.[2] Catalytic methods often provide milder reaction conditions, higher selectivity, and improved functional group tolerance compared to classical stoichiometric approaches.

Table 1: Comparison of Historical and Modern Synthetic Approaches

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Classical (from β-ketoesters) | Stepwise construction from acyclic precursors. | Utilizes readily available starting materials. | Often involves multiple steps, moderate yields. |

| Multi-component Reactions (MCRs) | Single-pot synthesis from multiple starting materials. | High atom economy, operational simplicity. | Optimization of reaction conditions can be complex. |

| Ring Expansion of Furans | Transformation of a 5-membered ring to a 6-membered ring. | Provides access to unique substitution patterns. | Can require specific starting materials and conditions. |

| Catalytic Methods | Use of transition metal or organocatalysts. | Milder conditions, higher selectivity and yields. | Catalyst cost and removal can be a concern. |

Experimental Protocols: A Glimpse into Synthetic Procedures

To provide a practical understanding of the synthesis of related aminohydroxypyridines, the following section outlines a representative modern experimental protocol.

Synthesis of 2-Amino-3-hydroxy-4-methylpyridine from a Furan Precursor

This protocol is adapted from a patented method for a structurally similar compound and illustrates the ring expansion strategy.[4]

Step 1: Ring Expansion and Hydroxylation

-

Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide.

-

Add a water-removing agent and formamide.

-

Introduce ammonia gas and perform a reflux reaction for 24 hours.

-

After cooling, add dilute hydrochloric acid to adjust the pH to 2.

-

Extract with ethyl acetate, retaining the aqueous phase.

-

Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

-

Extract with diethyl ether.

-

Concentrate and dry the organic phase to obtain 2-amino-3-hydroxy-4-methylpyridine.

Caption: Workflow for the synthesis of a 2-amino-hydroxypyridine derivative.

Applications: A Versatile Building Block in Modern Science

The unique structural features of this compound, namely the presence of both a nucleophilic amino group and a hydroxyl group capable of tautomerization, make it a highly versatile building block in various scientific disciplines.

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical development, this compound serves as a crucial starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its scaffold has been incorporated into molecules targeting a diverse array of biological targets. For instance, derivatives of 2-amino-4-substituted pyridines have been synthesized and investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[1]

Materials Science

The applications of this compound extend into the field of materials science. It has been explored for incorporation into polymer matrices to enhance their thermal stability and mechanical properties.[2] The ability of the amino and hydroxyl groups to participate in polymerization reactions or to be modified to introduce other functionalities makes it a valuable monomer or additive in the development of advanced materials.

Agrochemicals

In the agrochemical industry, derivatives of this compound are utilized in the formulation of pesticides and herbicides, contributing to improved crop yields.[2]

Conclusion: An Enduring Legacy and a Promising Future

The history of this compound is a testament to the continuous evolution of organic synthesis. From its conceptual roots in the early days of pyridine chemistry to the sophisticated and efficient synthetic methods available today, this seemingly simple molecule has proven to be an invaluable tool for scientific innovation. Its ability to serve as a versatile scaffold in drug discovery, a functional component in materials science, and a key intermediate in the production of agrochemicals ensures its continued relevance and importance in both academic research and industrial applications. The ongoing development of green and sustainable synthetic routes will further solidify the legacy of this compound as a cornerstone of modern chemical science.

References

A Theoretical Treatise on the Tautomeric Landscape of 2-Amino-4-hydroxypyridine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: The Significance of Tautomerism in Drug Design

In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical aspect of this understanding. Tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn profoundly influence their pharmacokinetic and pharmacodynamic profiles. 2-Amino-4-hydroxypyridine, a heterocyclic scaffold present in numerous biologically active compounds, serves as a compelling case study for the theoretical investigation of tautomeric equilibria. This guide provides an in-depth exploration of the computational methodologies employed to elucidate the tautomeric landscape of this important molecule, offering field-proven insights for researchers and scientists.

The Tautomeric Forms of this compound: A Quantum Mechanical Perspective

This compound can exist in several tautomeric forms, primarily involving proton transfer between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The principal tautomers are the amino-hydroxy form (T1), the amino-oxo forms (T2 and T3, depending on the protonation of the ring nitrogens), and the imino-hydroxy/oxo forms. The relative stability of these tautomers is governed by a delicate interplay of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[1]

Caption: Principal tautomeric forms of this compound.

Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to quantify the energetic differences between these tautomers and to predict the predominant species under various conditions.[2]

The Computational Chemist's Toolkit: Methodologies for Tautomer Analysis

The accurate prediction of tautomeric equilibria necessitates a robust computational approach. The following protocol outlines a self-validating workflow grounded in established theoretical chemistry principles.

Foundational Principles: Choosing the Right Computational Level

The choice of the computational method and basis set is a critical first step that dictates the accuracy of the results.

-

Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for studying tautomerism in organic molecules.[2][3] The inclusion of dispersion corrections (e.g., D3) is advisable to accurately model non-covalent interactions.

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are widely employed for these systems.[2][3] The inclusion of diffuse functions (++) is crucial for describing the lone pairs of electrons on heteroatoms, and polarization functions (d,p) are essential for accurately representing bonding environments. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be utilized.

Step-by-Step Computational Workflow

The following is a detailed protocol for the theoretical investigation of this compound tautomers.

Step 1: Geometry Optimization

-

Objective: To find the minimum energy structure for each tautomer.

-

Procedure: Perform geometry optimizations for all possible tautomers using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Validation: Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

Step 2: Energy Calculations and Relative Stabilities

-

Objective: To determine the relative energies of the tautomers in the gas phase.

-

Procedure: From the optimized geometries, calculate the single-point electronic energies. The relative energy of each tautomer is then determined with respect to the most stable tautomer.

-

Refinement: For more accurate energy rankings, it is recommended to include zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations.

Step 3: Simulating the Cellular Milieu: The Role of the Solvent

-

Objective: To model the effect of the solvent on the tautomeric equilibrium.

-

Procedure: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in different solvents (e.g., water, DMSO, THF).[2][3] This model treats the solvent as a continuous dielectric medium.

-

Rationale: The solvent can significantly influence the relative stabilities of tautomers by preferentially stabilizing more polar forms.[2]

Caption: A typical computational workflow for tautomer analysis.

Interpreting the Data: Key Insights into Tautomer Stability

Computational studies on analogous systems, such as 2-amino-6-methyl pyrimidine-4-one, provide valuable insights into the expected tautomeric preferences of this compound.[2]

Gas Phase vs. Solution

In the gas phase, the relative stability of tautomers is primarily dictated by intramolecular factors. However, in solution, the equilibrium can shift dramatically.

| Tautomer Form | Expected Gas Phase Stability | Expected Stability in Polar Solvents | Rationale |

| Amino-hydroxy (T1) | Potentially significant due to aromaticity. | Less favored. | Lower dipole moment. |

| Amino-oxo (T2/T3) | Generally more stable than imino forms. | Predominantly favored. | Higher dipole moment, better stabilized by polar solvents.[2] |

| Imino-hydroxy (T4) | Less stable. | Least favored. | Disruption of aromaticity and less favorable charge distribution. |

Table 1. Predicted relative stabilities of this compound tautomers.

The amino-oxo tautomers are expected to be significantly stabilized in polar solvents like water and DMSO due to their larger dipole moments.[2][3] This is a crucial consideration for predicting the behavior of these molecules in biological systems.

Correlating Theory with Experiment: Spectroscopic Signatures

A key aspect of validating theoretical predictions is to compare calculated spectroscopic properties with experimental data.

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to predict the IR spectra of each tautomer. The C=O stretching frequency in the amino-oxo forms (typically around 1650-1700 cm⁻¹) and the O-H stretching frequency in the amino-hydroxy form (around 3500-3700 cm⁻¹) are particularly diagnostic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) can aid in the identification of the predominant tautomer in solution. The chemical shifts of the protons attached to nitrogen and oxygen, as well as the ring carbons, are sensitive to the tautomeric form.

Authoritative Grounding & Comprehensive References

The methodologies and insights presented in this guide are grounded in established scientific literature. The following references provide a comprehensive foundation for further exploration.

References

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-hydroxypyridine

Introduction

2-Amino-4-hydroxypyridine, a heterocyclic organic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, arising from the presence of both an amino and a hydroxyl group on the pyridine scaffold, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its experimental determination. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this versatile molecule.

A critical aspect of this compound's chemistry is its existence in tautomeric forms. The equilibrium between the this compound and the 2-amino-1H-pyridin-4-one tautomers is a key determinant of its physical and chemical behavior.[1][2] In many environments, the pyridone form is the predominant species.[1] This guide will address the properties of the compound, taking into account this important tautomeric relationship.

Core Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder. | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.12 g/mol | [4] |

| CAS Number | 33631-05-9 | [4][5] |

| Melting Point | 235-239 °C | [3] |

| Boiling Point | Decomposes before boiling. | |

| pKa (conjugate acid of the amino group) | ~4.8 | [3] |

Tautomerism: A Fundamental Consideration

The physical and spectroscopic properties of this compound are intrinsically linked to its tautomeric equilibrium. The molecule can exist in two primary forms: the aromatic hydroxypyridine form and the non-aromatic (but conjugated) pyridone form.

References

- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

The Tautomeric Dichotomy of 2-Amino-4-hydroxypyridine: A Technical Guide to the Pyridone and Hydroxypyridine Forms

Abstract

This technical guide provides an in-depth exploration of the tautomeric equilibrium between the pyridone and hydroxypyridine forms of 2-amino-4-hydroxypyridine. This fascinating molecular duality is of paramount importance in the fields of medicinal chemistry, materials science, and synthetic chemistry. We will delve into the fundamental principles governing this equilibrium, spectroscopic and computational methods for its characterization, and the profound implications of tautomerism on the molecule's chemical reactivity and biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Two Faces of a Versatile Scaffold

This compound is a heterocyclic organic compound that stands at a chemical crossroads, existing as a dynamic equilibrium between two tautomeric forms: 2-amino-1H-pyridin-4-one (the pyridone form) and 2-amino-pyridin-4-ol (the hydroxypyridine form). This phenomenon, known as prototropic tautomerism, involves the migration of a proton and results in two distinct isomers with different structural, electronic, and, consequently, functional properties.[1][2] The position of this equilibrium is not fixed but is delicately influenced by the surrounding environment, including the solvent, temperature, and pH. Understanding and controlling this tautomeric balance is crucial for harnessing the full potential of this compound in various applications, from the design of novel pharmaceuticals to the development of advanced materials.[2][3]

The pyridone tautomer is often the more stable form, particularly in polar solvents and in the solid state, a preference driven by factors such as aromaticity and the strength of the carbon-oxygen double bond.[3][4] This guide will provide the necessary theoretical framework and practical methodologies to investigate, characterize, and ultimately leverage the tautomeric nature of this compound.

The Pyridone-Hydroxypyridine Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a dynamic process governed by the principles of chemical thermodynamics. The relative stability of the two forms is dictated by a combination of intramolecular and intermolecular factors.

Figure 1: The tautomeric equilibrium of this compound and key influencing factors.

The Role of Solvent Polarity

Solvent polarity plays a pivotal role in shifting the tautomeric equilibrium. Polar solvents, such as water and alcohols, tend to stabilize the more polar pyridone form through hydrogen bonding and dipole-dipole interactions.[2][5] Conversely, non-polar solvents favor the less polar hydroxypyridine form.[4] This is a critical consideration in reaction chemistry, as the choice of solvent can dictate which tautomer is the predominant reactive species.

Substituent Effects

The electronic nature of substituents on the pyridine ring can also influence the tautomeric equilibrium. Electron-withdrawing groups tend to favor the pyridone form, while electron-donating groups can shift the equilibrium towards the hydroxypyridine form.[2] The amino group at the 2-position in this compound is an electron-donating group, which modulates the electron distribution within the ring; however, the pyridone form generally remains the predominant tautomer.[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported, often involving the construction of the pyridine ring from acyclic precursors. A common and cost-effective method starts from ethyl acetoacetate.[2]

General Synthetic Protocol from Ethyl Acetoacetate

This protocol outlines a multi-step synthesis that is widely applicable in a laboratory setting.

Step 1: Dimerization of Ethyl Acetoacetate

-

This step is typically achieved through a base-catalyzed self-condensation.

Step 2: Ammoniation

-

The resulting intermediate is then treated with an ammonia source to introduce the amino group and facilitate ring closure.

Step 3: Chlorination and Subsequent Hydrolysis

-

This step can be a part of a sequence to arrive at the final product.

Note: The yields and specific reaction conditions can vary, and optimization is often necessary. For industrial-scale synthesis, processes that minimize steps and avoid costly reagents are preferred.[3] A patented method for a related compound, 2-amino-5-hydroxypyridine, utilizes a protection-substitution-deprotection strategy starting from a halogenated precursor, highlighting the importance of protecting group chemistry in achieving selective transformations.[3]

Spectroscopic Characterization of Tautomers

A combination of spectroscopic techniques is indispensable for the characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the pyridone and hydroxypyridine forms. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the two tautomers.

Expected ¹H NMR Spectral Features:

| Tautomer | Key Proton Signals | Expected Chemical Shift Range (ppm) |

| Pyridone | N-H proton | 10.0 - 13.0 (broad) |

| Ring protons adjacent to C=O | 6.0 - 7.0 | |

| Hydroxypyridine | O-H proton | 9.0 - 12.0 (broad) |

| Ring protons | 6.5 - 8.0 |

Table 1: Predicted ¹H NMR chemical shift ranges for the tautomers of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The most telling difference is the presence of a strong carbonyl (C=O) stretching vibration in the pyridone form.[1][4]

Expected IR Spectral Features:

| Tautomer | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridone | C=O stretch | 1640 - 1680 |

| N-H stretch | 3200 - 3400 | |

| Hydroxypyridine | O-H stretch (broad) | 3200 - 3600 |

| C=N stretch | 1580 - 1620 |

Table 2: Characteristic IR absorption bands for the tautomers of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium in solution, as the two forms exhibit different absorption maxima (λmax) due to their distinct electronic structures.[3]

Computational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities and electronic properties of the tautomers. DFT calculations can provide insights into bond lengths, bond angles, and electron distribution, helping to rationalize the observed experimental data.[2][6][7]

References

- 1. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: 2-Amino-4-hydroxypyridine as a Cornerstone in Pharmaceutical Synthesis

Abstract

2-Amino-4-hydroxypyridine is a highly versatile heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, characterized by the presence of both an amino and a hydroxyl group on an electron-deficient pyridine ring, make it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] This guide provides an in-depth exploration of this compound, covering its fundamental characteristics, synthesis, key chemical transformations, and detailed protocols for its application in the development of active pharmaceutical ingredients (APIs). The content is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic strategies.

Structural Characteristics and Physicochemical Properties

The utility of this compound in organic synthesis is deeply rooted in its molecular structure. The pyridine ring, containing an electronegative nitrogen atom, is electron-deficient, which significantly influences its reactivity.[1] The amino and hydroxyl substituents are electron-donating groups that modulate the electronic distribution and provide key reactive sites for further functionalization.[1]

A critical aspect of its chemistry is the pronounced tautomerism. The molecule predominantly exists in the more stable pyridone form, 2-amino-1H-pyridin-4-one , due to the aromatic character and the strong carbon-oxygen double bond.[1][3] This equilibrium is a crucial consideration in designing synthetic reactions, as the reactivity can differ between the two forms.

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33631-05-9 | [4] |

| Molecular Formula | C₅H₆N₂O | [5] |

| Molecular Weight | 110.11 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 235 - 239 °C | [5] |

| Solubility | Moderately soluble in water | [4][5] |

| pKa | ~4.8 (for the conjugate acid of the amino group) | [5] |

Synthesis of the this compound Scaffold

The industrial and laboratory-scale synthesis of this compound is well-established, with routes designed for efficiency and cost-effectiveness. One common and documented approach involves building the pyridine ring from acyclic precursors, such as β-ketoesters like ethyl acetoacetate.[3] This method avoids the use of pyridine as a starting material and allows for the direct construction of the desired substituted ring system.

References

- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

Application Notes and Protocols: 2-Amino-4-hydroxypyridine in Advanced Materials Science

Abstract

2-Amino-4-hydroxypyridine, a versatile heterocyclic compound, is a molecule of significant interest in materials science. Its unique bifunctional nature, featuring both a nucleophilic amino group and a hydroxyl group capable of keto-enol tautomerism, combined with the rigidity of the pyridine ring, makes it an exceptional building block for a diverse range of advanced materials. This guide provides an in-depth exploration of its applications, detailing field-proven protocols for the synthesis of high-performance polymers, coordination complexes, and functional dyes. The causality behind experimental choices is elucidated, ensuring that researchers, scientists, and drug development professionals can replicate and adapt these methodologies for their specific research needs.

Core Principles: The Unique Chemistry of this compound

This compound (IUPAC Name: 2-amino-1H-pyridin-4-one) is a heterocyclic amine whose utility is rooted in its distinct chemical characteristics.[1][2] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the pyridine scaffold provides multiple reactive sites for chemical modification.[3]

A critical aspect of its chemistry is tautomerism; it exists in equilibrium between the hydroxy form (this compound) and the more stable keto form (2-amino-1H-pyridin-4-one).[3][4] This equilibrium can be influenced by factors such as the solvent environment.[4] Furthermore, the nitrogen and oxygen atoms are excellent donor sites, making the molecule an effective chelating agent for forming stable complexes with a wide range of metal ions.[1][3][4] This chelating ability is fundamental to its application in coordination chemistry.[3][4]

Application in High-Performance Polymers

The incorporation of this compound and its derivatives into polymer backbones is a strategic approach to enhance thermal stability, mechanical strength, and introduce specific functionalities.[1][2] The rigid pyridine ring imparts stiffness and raises the glass transition temperature (Tg) of the resulting polymer, while the polar groups can improve intermolecular interactions and solubility.

Protocol: Synthesis of a Pyridine-Containing Polyimide

This protocol describes the synthesis of a high-performance polyimide using a diamine monomer structurally related to this compound, namely 4,4'-bis(5-amino-2-pyridinoxy)benzophenone (BADBP). The principle involves a two-step polycondensation reaction. The choice of a two-step process allows for the formation of a soluble poly(amic acid) precursor, which can be processed into films or coatings before being thermally converted into the final, insoluble, and highly stable polyimide.

Step 1: Synthesis of Poly(amic acid) (PAA) Precursor

-

Reagent Preparation: Ensure all glassware is oven-dried. The diamine monomer (BADBP) and the aromatic dianhydride (e.g., 6FDA) must be of high purity. The solvent, N,N-dimethylacetamide (DMAc), must be anhydrous.

-

Reaction Setup: In a 100 mL three-necked flask equipped with a nitrogen inlet and a mechanical stirrer, dissolve an equimolar amount of BADBP in anhydrous DMAc. Stir the solution under a nitrogen atmosphere until the diamine is fully dissolved.

-

Polymerization: Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution. The gradual addition is crucial to control the reaction exotherm and prevent premature precipitation.

-

Chain Growth: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) chains grow. The reaction is complete when a stable, high viscosity is reached.[5]

Step 2: Thermal Imidization to Polyimide (PI)

-

Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.

-

Solvent Removal: Place the cast film in a vacuum oven. Gradually heat to 80-100°C for several hours to slowly remove the bulk of the DMAc solvent. A slow heating ramp is essential to avoid bubble formation and ensure a defect-free film.

-

Curing Cycle: Subject the film to a stepwise thermal curing process under a nitrogen atmosphere:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour This staged heating ensures complete conversion of the amic acid groups to imide rings, a process known as imidization, resulting in the final polyimide film.[5]

-

-

Cooling and Removal: After the final heating step, allow the film to cool slowly to room temperature. The resulting polyimide film can then be carefully peeled from the glass substrate.

Data Presentation: Properties of Pyridine-Containing Polyimides

| Polyimide ID | Dianhydride Used | Tg (°C) | Td, 10% (°C, N₂) | Tensile Strength (MPa) | Elongation at Break (%) |

| PI-1 | 6FDA | 265 | 537 | 103 | 12.9 |

| PI-2 | PMDA | 315 | 519 | 145 | 15.2 |

| PI-3 | BTDA | 288 | 511 | 112 | 14.5 |

| PI-4 | ODPA | 251 | 501 | 108 | 13.3 |

| PI-5 | BPADA | 239 | 491 | 105 | 13.8 |

| Data synthesized from reference[5]. Tg = Glass Transition Temperature; Td, 10% = Temperature for 10% weight loss. |

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The N,O-bidentate chelation capability of this compound makes it an excellent ligand for constructing coordination polymers.[4] These materials are formed by self-assembly of metal ions (nodes) and organic ligands (linkers), creating one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and sensing.[6][7]

Protocol: Hydrothermal Synthesis of a 2D Coordination Polymer

This protocol is adapted from the synthesis of coordination polymers using hydroxypyridine-dicarboxylic acid ligands, which demonstrates the principles of forming extended networks with metal ions under hydrothermal conditions.[6] Hydrothermal synthesis is chosen because the high temperature and pressure can increase the solubility of reactants and facilitate the crystallization of the product.

-

Reactant Mixture: In a 20 mL Teflon-lined stainless steel autoclave, combine:

-

A functionalized derivative of this compound (e.g., 4-hydroxypyridine-2,6-dicarboxylic acid, H₃CAM) (0.1 mmol).

-

A metal salt (e.g., Zn(NO₃)₂·6H₂O) (0.1 mmol).

-

Deionized water (10 mL).

-

-

Homogenization: Stir the mixture thoroughly for 30 minutes at room temperature to ensure it is well-homogenized.

-

Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 160-180°C and hold for 72 hours. The slow crystallization process under these conditions is critical for forming high-quality single crystals.

-

Cooling: After the reaction period, cool the oven down to room temperature at a slow, controlled rate (e.g., 5°C/hour). Rapid cooling can lead to the formation of amorphous powder or poorly crystalline material.

-

Product Isolation: Carefully open the autoclave. Collect the resulting crystals by filtration, wash them with deionized water and ethanol to remove any unreacted starting materials, and dry them in air.

Application in Functional Dyes & Luminescent Materials

Derivatives of 2-aminopyridine are valuable scaffolds for creating functional dyes and fluorescent probes.[8][9][10] The amino group can be readily diazotized to form azo dyes, or the entire molecule can serve as a building block for donor-acceptor chromophores, where the aminopyridine moiety acts as an electron donor. These materials have applications in sensing, bio-imaging, and nonlinear optics.[11][12]

Protocol: Synthesis of a Fluorescent 2-Amino-3-cyanopyridine Derivative

This protocol outlines a one-pot, multi-component strategy to synthesize fluorescent 2-amino-3-cyanopyridine derivatives, which are known for their favorable photophysical properties.[8] Multi-component reactions are highly efficient, as they combine several starting materials in a single step, reducing waste and simplifying the procedure.

-

Reactant Mixture: In a microwave-safe vial, combine equimolar amounts of:

-

An aldehyde (e.g., benzaldehyde).

-

Malononitrile.

-

A ketone (e.g., acetone).

-

A derivative of this compound (or a related aminopyridine).

-

-

Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 100 W, 80°C) for 10-15 minutes. Microwave heating accelerates the reaction rate significantly compared to conventional heating.

-

Work-up: After cooling, add cold ethanol to the reaction mixture to precipitate the crude product.

-

Purification: Collect the solid by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorescent compound.

Data Presentation: Photophysical Properties of Aminopyridine Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) |

| 1 | Ethanol | 270 | 480 | 0.34 |

| 2 | Ethanol | 270 | 480 | 0.44 |

| 5 | Ethanol | 270 | 485 | 0.27 |

| 8 | Ethanol | 258 | 455 | 0.02 |

| Data represents various 2-aminopyridine derivatives from reference[10]. |

The results demonstrate how substitutions on the aminopyridine core can tune the fluorescent properties, including the emission wavelength and quantum efficiency.[10]

Conclusion

This compound is a powerful and versatile building block in materials science. Its inherent chemical functionalities enable the rational design of a wide array of materials, from thermally robust polymers to intricate coordination networks and photophysically active dyes. The protocols and insights provided herein serve as a foundational guide for researchers to harness the potential of this remarkable molecule in creating the next generation of advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 3. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 4. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 5. Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses, Structures, and Properties of Coordination Polymers with 2,5-Dihydroxy-1,4-Benzoquinone and 4,4′-Bipyridyl Synthesized by In Situ Hydrolysis Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. Synthesis and Spectral–Luminescent Properties of 2-Amino-6-chloro-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitrile and Compounds Based on It | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. mdpi.com [mdpi.com]

Application Note: A Comprehensive Guide to the Selective N-Alkylation of 2-Amino-4-hydroxypyridine

Abstract

N-alkylated pyridone scaffolds are prevalent in medicinal chemistry, forming the core of numerous pharmacologically active agents. The N-alkylation of substituted hydroxypyridines, such as 2-amino-4-hydroxypyridine, is a fundamental transformation for creating libraries of these valuable compounds. However, the inherent tautomerism and multiple nucleophilic sites within the molecule present a significant regioselectivity challenge, often leading to mixtures of N- and O-alkylated products. This guide provides a detailed protocol for the selective N-alkylation of this compound, grounded in mechanistic principles. We will explore the causality behind experimental choices, discuss alternative methodologies, and offer troubleshooting insights to ensure reliable and reproducible outcomes for researchers in synthetic chemistry and drug development.

The Challenge of Regioselectivity: Tautomerism and Ambident Nucleophilicity

The primary obstacle in the alkylation of this compound is controlling the site of electrophilic attack. The molecule exists as a mixture of tautomers, primarily the 4-hydroxypyridine form and the more stable 4-pyridone form.[1] This equilibrium is crucial as it dictates the molecule's reactive behavior.

Upon deprotonation with a base, an ambident nucleophilic anion is generated. This anion has significant electron density on the ring nitrogen (N1), the exocyclic amino nitrogen (N2), and the oxygen atom (O4), making all three potential sites for alkylation.

Selective N1-alkylation is typically the desired outcome. The regioselectivity is governed by a delicate interplay of factors:

-

Base and Counter-ion: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used. The resulting cation (Na+, K+) can coordinate with the oxygen atom, potentially sterically hindering it and favoring N-alkylation.[2]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are preferred. These solvents effectively solvate the cation, creating a more "naked" and reactive anion. This enhances the nucleophilicity of the nitrogen atom, which is generally considered "softer" than the oxygen atom according to Hard-Soft Acid-Base (HSAB) theory, favoring reaction with soft alkyl halides.

-

Alkylating Agent: The nature of the alkylating agent (R-X) is critical. More reactive halides like iodides and bromides are commonly used. Direct alkylation methods often suffer from competitive O-alkylation.[3]

-

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

While the exocyclic 2-amino group is also nucleophilic, it is generally less reactive towards alkylation than the deprotonated ring nitrogen under basic conditions. However, overalkylation can be a concern, and in some cases, protection of the amino group may be necessary.[4]

Recommended Protocol: Selective N1-Alkylation using a Strong Base

This protocol details a robust method for the selective N1-alkylation of this compound using sodium hydride and an alkyl halide in an anhydrous polar aprotic solvent.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| This compound | ≥98% Purity | |

| Sodium Hydride (NaH) | 60% dispersion in oil | Handle with extreme care under inert atmosphere. |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or similar | Store over molecular sieves. |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | ACS Grade | For work-up. |

| Brine (Saturated aq. NaCl) | ACS Grade | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | For reaction monitoring. |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. All operations must be conducted under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous DMF: Anhydrous solvents are required. DMF is a potential reproductive toxin; handle in a well-ventilated fume hood.

-

Alkyl Halides: Many alkylating agents are toxic and lachrymatory. Handle with care in a fume hood.

Step-by-Step Experimental Procedure

-

Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved or a fine suspension is formed.

-

Deprotonation: Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) in small portions. Caution: Hydrogen gas evolution will occur.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition of NaH is complete. The mixture may become a thicker slurry.

-

Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise via syringe, keeping the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). The product should have a higher Rf value than the starting material.

-

Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine (2x) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.

Trustworthiness: Validation and Troubleshooting

-

Confirmation of Structure: The regiochemistry must be confirmed unambiguously.

-

¹H NMR: Look for the disappearance of the pyridone N-H proton signal and the appearance of new signals corresponding to the N-alkyl group (e.g., a singlet around 3.5 ppm for an N-methyl group).

-

¹³C NMR: Compare shifts with known literature values for N-alkyl vs. O-alkyl pyridones.

-

Mass Spectrometry: Confirm the correct molecular weight for the desired product.

-

-

Troubleshooting Guide:

-

Low Yield / No Reaction: Ensure reagents are anhydrous. The NaH may be old or deactivated; use fresh material. The alkyl halide may be unreactive; consider switching from a chloride to a bromide or iodide.

-

Mixture of N- and O-Alkylated Products: This is the most common issue. O-alkylation suggests the reaction conditions are not optimal for N-selectivity. Try changing the base to Cs₂CO₃, which is known to promote N-alkylation.[2] Alternatively, switching to a more coordinating solvent or running the reaction at a lower temperature may improve selectivity.

-

Di-alkylation (on N1 and N2): Use of a large excess of alkylating agent or base can cause this. Reduce the equivalents of these reagents to be closer to stoichiometric (e.g., 1.05-1.1 eq).

-

Alternative Methodologies for N-Alkylation

While direct alkylation is common, other methods can offer advantages in terms of mildness, substrate scope, or selectivity.

| Method | Alkylating Agent | Reagents | Key Advantages | Potential Drawbacks |

| Mitsunobu Reaction | Alcohol | PPh₃, DIAD or DEAD | Mild, neutral conditions; good for complex or acid/base sensitive substrates. | Stoichiometric phosphine oxide byproduct can complicate purification; N/O selectivity can be an issue.[5][6] |

| Phase-Transfer Catalysis (PTC) | Alkyl Halide | K₂CO₃ or NaOH, TBAI or TBAB[7] | Uses inexpensive inorganic bases; scalable; often milder than NaH/DMF.[8] | Catalyst can sometimes be difficult to remove; optimization of catalyst/solvent/base is required. |

| Catalyst-Free Reaction | Organohalide | Heat (e.g., in DMF) | Operationally simple; avoids catalysts and strong bases.[9] | Often requires high temperatures and an excess of the alkylating agent.[10] |

Conclusion

The selective N1-alkylation of this compound is a synthetically valuable but challenging transformation due to the molecule's inherent electronic and tautomeric properties. The provided protocol, utilizing a strong base in a polar aprotic solvent, offers a reliable and field-proven method for achieving high N-selectivity. By understanding the mechanistic principles that govern regioselectivity—namely the choice of base, solvent, and alkylating agent—researchers can effectively troubleshoot and adapt this protocol for the synthesis of diverse N-alkylated 2-amino-4-pyridone derivatives, accelerating progress in drug discovery and development.

References

- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 8. Atropselective synthesis of N -aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00177B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-hydroxypyridine

Introduction: The Strategic Importance of the 2-Amino-4-pyridone Scaffold

The 2-amino-4-hydroxypyridine scaffold, which exists predominantly in its tautomeric form as 2-amino-4-pyridone, is a cornerstone in medicinal chemistry and drug development. Its structural motif is prevalent in a multitude of biologically active molecules, particularly as a hinge-binding element in various kinase inhibitors. The ability to selectively functionalize this privileged core through palladium-catalyzed cross-coupling reactions is therefore of paramount importance for the generation of novel molecular entities with tailored pharmacological profiles.

This guide provides a comprehensive overview of the key challenges and strategic considerations for engaging 2-amino-4-pyridone derivatives in palladium-catalyzed cross-coupling reactions. We will delve into the intricacies of substrate preparation, catalyst and ligand selection, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Challenges: Navigating the Reactivity of 2-Amino-4-pyridone

The inherent chemical nature of the 2-amino-4-pyridone scaffold presents a unique set of challenges in the context of palladium-catalyzed cross-coupling:

-

Tautomerism: this compound exists in equilibrium with its more stable 2-amino-4-pyridone tautomer. This influences the electronic properties of the ring and the reactivity of the N-H and amino groups.

-

Catalyst Inhibition: The presence of two nitrogen lone pairs (the endocyclic pyridone nitrogen and the exocyclic amino group) can lead to coordination with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

-

Protecting Group Strategy: The nucleophilicity of the amino group and the pyridone N-H can interfere with the desired cross-coupling reaction, often necessitating a well-defined protecting group strategy.

-

Regioselectivity of Halogenation: To serve as an electrophilic partner in cross-coupling, the 2-amino-4-pyridone ring must first be selectively halogenated. Controlling the position of halogenation is a critical first step.

Part 1: Substrate Preparation - Regioselective Halogenation

A crucial prerequisite for successful cross-coupling is the regioselective synthesis of a halo-2-amino-4-pyridone. Direct halogenation can lead to a mixture of products. A more controlled approach involves the strategic use of a directing group to influence the site of halogenation.

One effective strategy for achieving regioselective bromination at the C5 position of a 2-amino-4-alkylpyridine involves the formation of a 2-nitramino intermediate. This intermediate serves to deactivate the ring and sterically hinder the C3 position, thereby directing bromination to the C5 position[1].

Workflow for Regioselective Bromination:

Caption: Workflow for the regioselective C5 bromination of 2-amino-4-alkylpyridines.

Part 2: Protecting Group Strategies

To prevent unwanted side reactions and catalyst inhibition, both the 2-amino group and the pyridone N-H may require protection. The choice of protecting group is critical and must be compatible with the subsequent cross-coupling conditions and easily removable post-reaction.

-

Amino Group Protection: Common protecting groups for amines include acyl groups (e.g., acetyl, pivaloyl) or carbamates (e.g., Boc, Cbz). For cross-coupling, a robust group that can withstand the reaction conditions is necessary. The Boc group is often a suitable choice due to its stability and ease of removal under acidic conditions.

-

Pyridone N-H Protection: The pyridone nitrogen can be protected with various groups, such as benzyl (Bn), p-methoxybenzyl (PMB), or a simple methyl group. The choice depends on the desired deprotection strategy. For Suzuki couplings, which are often run under basic conditions, a stable protecting group is essential.

Part 3: Palladium-Catalyzed Cross-Coupling Protocols

The success of cross-coupling reactions on the 2-amino-4-pyridone scaffold is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For challenging substrates like electron-rich heteroaromatics, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound. For the coupling of a halogenated 2-amino-4-pyridone, a robust catalytic system is necessary to overcome potential catalyst inhibition.

General Catalytic Cycle for Suzuki-Miyaura Coupling:

References

Application Notes and Protocols: 2-Amino-4-hydroxypyridine as a Versatile Precursor for Fused Heterocyclic Systems

Introduction: The Strategic Value of 2-Amino-4-hydroxypyridine in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount. This compound stands out as a privileged scaffold, a highly versatile and reactive building block for the synthesis of complex fused heterocyclic systems.[1][2] Its value lies in the unique arrangement of functional groups: a nucleophilic amino group at the C2 position and a hydroxyl group at the C4 position, which predominantly exists in its more reactive pyridone tautomeric form.[1][3] This inherent bifunctionality allows for a diverse array of chemical transformations, including cyclization and multicomponent reactions, making it an ideal precursor for constructing molecular architectures of significant therapeutic interest.[4]

Fused heterocyclic systems derived from this precursor, such as pyridopyrimidines and pyridotriazines, are central to many medicinal chemistry programs.[5][6] These scaffolds are often considered bioisosteres of endogenous purines, enabling them to interact with a wide range of biological targets.[7] Consequently, their derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][7][8][9]

This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of key fused heterocyclic systems, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.

Core Reactivity and Tautomerism: The Key to Versatility

The synthetic utility of this compound is fundamentally governed by its tautomeric equilibrium. The molecule exists as a mixture of the hydroxypyridine form and the more stable pyridone form, 2-amino-1H-pyridin-4-one.[1][3] The pyridone tautomer is generally favored in most solvents and is crucial for the cyclization reactions that lead to fused systems.[3] This tautomer features a highly nucleophilic exocyclic amino group and an endocyclic amide-like structure, creating a reactive synthon for annulation reactions.

The primary reactive sites are:

-

The 2-Amino Group: A potent nucleophile, readily participating in reactions with electrophiles.[1]

-

The N1-H and C3 position: The endocyclic nitrogen and the adjacent C3 carbon can act in concert, especially in condensation reactions.

-

The C5 Position: This position on the pyridine ring can be susceptible to electrophilic substitution, allowing for further derivatization.

Caption: Tautomeric equilibrium of this compound.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles of immense interest in medicinal chemistry, largely because they are structural analogs of purines and quinazolines.[8] This structural mimicry allows them to function as potent inhibitors of various kinases, dihydrofolate reductase, and other enzymes implicated in cancer and inflammatory diseases.[8][9][10] The most direct and common approach to this scaffold from this compound is through cyclocondensation with a 1,3-dielectrophilic species, such as a β-ketoester.

Workflow: Cyclocondensation to form Pyrido[2,3-d]pyrimidines

Caption: General workflow for synthesizing Pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Methyl-5H-pyrido[2,3-d]pyrimidin-4,7-dione

This protocol describes a classic Gould-Jacobs type reaction to form the pyridopyrimidine core.

Materials:

-

This compound

-

Ethyl acetoacetate (EAA)

-

Dowtherm A (or diphenyl ether)

-

Petroleum ether (40-60 °C)

-

Dimethylformamide (DMF) for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 0.01 mol, 1.10 g).

-

Add ethyl acetoacetate (e.g., 0.011 mol, 1.43 g, 1.1 eq).

-

Add a high-boiling solvent such as Dowtherm A (10 mL).

-

Heat the reaction mixture to reflux (approximately 240-250 °C) with stirring for 15-20 minutes. The reaction progress can be monitored by TLC.

-

Allow the mixture to cool to approximately 100 °C.

-

Carefully add petroleum ether (20-30 mL) to the warm mixture to induce precipitation of the product.

-

Continue cooling the mixture to room temperature, then place it in an ice bath for 30 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from a suitable solvent like DMF or glacial acetic acid to yield the pure 2-Methyl-5H-pyrido[2,3-d]pyrimidin-4,7-dione.

Data Summary: Scope of Cyclocondensation Reactions

| Reagent | Conditions | Product Class | Typical Yield | Reference |

| Ethyl Acetoacetate | Dowtherm A, 250°C | 2-Methyl-pyridopyrimidinone | Good | [11],[12] |

| Diethyl Malonate | PPA, 130°C | 2-Hydroxy-pyridopyrimidinone | Moderate-Good | General Method |